1,2-O-Isopropylidene-alpha-D-glucofuranose
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Overview
Description
1,2-O-Isopropylidene-alpha-D-glucofuranose, also known as Monoacetone glucose, is an organic compound with the molecular formula C9H16O6 . It is a reagent used for chemical synthesis .
Synthesis Analysis
1,2-O-Isopropylidene-alpha-D-glucofuranose can be synthesized at high concentration by esterifying it with palmitic acid at 40°C using immobilized lipase from Candida antarctica .Molecular Structure Analysis
The molecular structure of 1,2-O-Isopropylidene-alpha-D-glucofuranose can be represented by the SMILES stringCC1(C)O[C@H]2OC@HCO)C@H[C@H]2O1
. Chemical Reactions Analysis
1,2-O-Isopropylidene-alpha-D-glucofuranose can be used to create racemically pure alkane- and arenesulfinyl chlorides with a tertiary amine . Oxidation and reduction can lead to an allofuranose derivative .Physical And Chemical Properties Analysis
1,2-O-Isopropylidene-alpha-D-glucofuranose is a solid substance . It has a melting point of 156.0 to 162.0 °C . Its specific rotation is -11.0 to -13.0 deg (C=1, H2O) . It is soluble in water (50 mg/ml) .Scientific Research Applications
Hydrolysis Studies : Dekker and Hashizume (1958) discovered that mild acid hydrolysis of 1,2-O-isopropylidene-5,6-anhydro-alpha-D-glucofuranose yields d-glucose and a new anhydro sugar, 2,5-anhydro-l-idose (Dekker & Hashizume, 1958).
Precursor for Amphiphiles : Vanbaelinghem et al. (1998) synthesized 1,2-O-isopropylidene-3,5-O-propylidene-alpha-D-glucofuranose, which was used as a precursor for thermotropic and lyotropic liquid-crystalline amphiphiles (Vanbaelinghem et al., 1998).
Affinity Reagents for Glucose Transport : Ramjeesingh and Kahlenberg (1977) prepared derivatives from 1,2-O-isopropylidene-alpha-D-glucofuranose for potential use as affinity and photoaffinity reagents for studying glucose transport in human erythrocytes (Ramjeesingh & Kahlenberg, 1977).
Catecholoxidase-Like Reactions : Gottschaldt et al. (2004) synthesized binuclear copper(II) complexes from 1,2-O-isopropylidene-alpha-D-glucofuranose derivatives, which showed different catalytic properties in catecholoxidase-like reactions (Gottschaldt et al., 2004).
Hydrogenolysis of Carbohydrates : Gorin and Perlin (1958) investigated the hydrogenolysis of 1,2-O-isopropylidene-D-glucofuranose, finding various products including hexanediols and hexanetetrols (Gorin & Perlin, 1958).
Chlorodeoxyhexofuranoid Derivatives : Parolis (1983) explored the synthesis of chlorodeoxyhexofuranoid derivatives from 1,2-O-isopropylidene-alpha-D-glucofuranose (Parolis, 1983).
Organotin Derivatives : Patel et al. (1987) studied the synthesis of organotin derivatives from 1,2: 5,6-Di-O-isopropylidene-alpha-D-glucofuranose (Patel, Poller, & Rathbone, 1987).
Future Directions
properties
IUPAC Name |
1-(6-hydroxy-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl)ethane-1,2-diol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O6/c1-9(2)14-7-5(12)6(4(11)3-10)13-8(7)15-9/h4-8,10-12H,3H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGGCXQKYCBBHAH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2C(C(OC2O1)C(CO)O)O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-O-Isopropylidene-D-glucofuranose | |
CAS RN |
18549-40-1 |
Source
|
Record name | 1,2-O-Isopropylidene-D-glucofuranose | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1697 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | .alpha.-D-Glucofuranose, 1,2-O-(1-methylethylidene)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
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